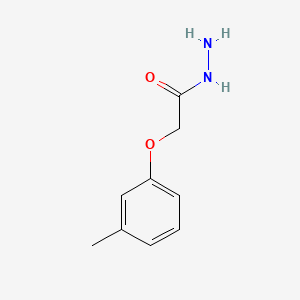

2-(3-Methylphenoxy)acetohydrazid

Übersicht

Beschreibung

2-(3-Methylphenoxy)acetohydrazide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of acetohydrazide, where the acetohydrazide moiety is substituted with a 3-methylphenoxy group

Wissenschaftliche Forschungsanwendungen

2-(3-Methylphenoxy)acetohydrazide has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antibacterial, antifungal, and anticancer activities.

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.

Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)acetohydrazide typically involves the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid. This intermediate is then converted to its corresponding hydrazide by reaction with hydrazine hydrate. The overall reaction can be summarized as follows:

-

Formation of 3-methylphenoxyacetic acid

- React 3-methylphenol with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 3-methylphenoxyacetic acid.

- Reaction conditions: Reflux the mixture in an appropriate solvent (e.g., ethanol) for several hours.

-

Conversion to 2-(3-Methylphenoxy)acetohydrazide

- React 3-methylphenoxyacetic acid with hydrazine hydrate to form 2-(3-Methylphenoxy)acetohydrazide.

- Reaction conditions: Reflux the mixture in ethanol for several hours, followed by cooling and crystallization to obtain the product.

Industrial Production Methods

Industrial production methods for 2-(3-Methylphenoxy)acetohydrazide would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazines or other reduced derivatives.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation).

Major Products

Oxidation: Formation of azides or other oxidized derivatives.

Reduction: Formation of hydrazines or other reduced derivatives.

Substitution: Formation of substituted phenoxy derivatives, such as nitro, halo, or sulfo derivatives.

Wirkmechanismus

The mechanism of action of 2-(3-Methylphenoxy)acetohydrazide depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or interact with specific molecular targets, such as proteins or nucleic acids. The hydrazide moiety can form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Methylphenoxy)acetohydrazide: Similar structure but with a 4-methylphenoxy group instead of a 3-methylphenoxy group.

2-(4-Methoxyphenoxy)acetohydrazide: Similar structure but with a 4-methoxyphenoxy group instead of a 3-methylphenoxy group.

2-(4-Chlorophenoxy)acetohydrazide: Similar structure but with a 4-chlorophenoxy group instead of a 3-methylphenoxy group.

Uniqueness

2-(3-Methylphenoxy)acetohydrazide is unique due to the specific position of the methyl group on the phenoxy ring. This positional isomerism can lead to differences in chemical reactivity, biological activity, and physical properties compared to its analogs. For example, the 3-methyl group may influence the compound’s ability to interact with specific molecular targets or undergo certain chemical reactions.

Biologische Aktivität

2-(3-Methylphenoxy)acetohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-(3-Methylphenoxy)acetohydrazide has the molecular formula . The presence of the hydrazide functional group contributes to its biological activity, making it a candidate for various pharmacological applications.

1. Antimicrobial Activity

Research indicates that hydrazone and hydrazide derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 2-(3-Methylphenoxy)acetohydrazide demonstrated effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . This suggests that modifications in the acylhydrazone structure can enhance antimicrobial efficacy.

| Compound | Activity | Target Organism |

|---|---|---|

| 2-(3-Methylphenoxy)acetohydrazide | Antimicrobial | MRSA, E. coli |

3. Anti-inflammatory Effects

Compounds with hydrazone linkages have been associated with anti-inflammatory properties. The modulation of inflammatory mediators and cytokine production is crucial for therapeutic applications in diseases characterized by inflammation . While direct studies on 2-(3-Methylphenoxy)acetohydrazide are scarce, the general trend in hydrazone derivatives points toward possible anti-inflammatory effects.

The biological activity of 2-(3-Methylphenoxy)acetohydrazide can be attributed to several mechanisms:

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways through ROS generation.

- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cellular proliferation and inflammation.

- Interaction with Cellular Targets : The hydrazone moiety allows for interaction with various cellular targets, influencing multiple signaling pathways.

Eigenschaften

IUPAC Name |

2-(3-methylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-3-2-4-8(5-7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTHKVPUJUYDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189845 | |

| Record name | Acetic acid, (3-methylphenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36304-38-8 | |

| Record name | 2-(3-Methylphenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36304-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (3-methylphenoxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (3-methylphenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes 2-(3-Methylphenoxy)acetohydrazide derivatives interesting for antimicrobial development?

A1: 2-(3-Methylphenoxy)acetohydrazide serves as a crucial starting point for synthesizing various hydrazone and 4-thiazolidinone derivatives. These derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, including strains like E. coli []. Notably, some derivatives exhibit antifungal activity against Candida krusei, comparable to fluconazole []. This makes them attractive candidates for developing new antimicrobial agents, especially considering the increasing threat of antibiotic resistance.

Q2: How do these derivatives exert their antimicrobial effects?

A2: While the exact mechanism is still under investigation, molecular docking studies suggest that 4-thiazolidinone derivatives, particularly those with 3-methoxyphenyl and 3,5-dichlorophenyl moieties, may target the thiamine diphosphate-binding site of the pyruvate dehydrogenase multienzyme complex E1 component (PDHc-E1) in E. coli []. This interaction could disrupt essential metabolic pathways in bacteria, leading to growth inhibition or cell death. Further research is needed to confirm this mechanism and explore potential interactions with other microbial targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.